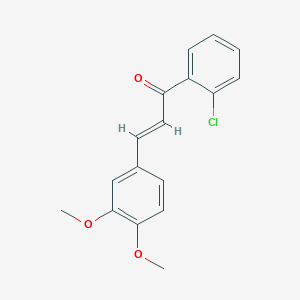![molecular formula C6H11NO B3099231 2-Azaspiro[3.3]heptan-5-ol CAS No. 1352546-78-1](/img/structure/B3099231.png)
2-Azaspiro[3.3]heptan-5-ol
Vue d'ensemble
Description
2-Azaspiro[3.3]heptan-5-ol is a chemical compound with the molecular formula C6H11NO . It is a hydrochloride salt with a molecular weight of 149.62 .
Synthesis Analysis
The synthesis of this compound involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H . This indicates the presence of a nitrogen atom and a hydroxyl group in the structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, the compound’s synthesis involves reactions with 1,3-bis-electrophiles .Physical And Chemical Properties Analysis
This compound is a hydrochloride salt with a molecular weight of 149.62 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
1. Synthesis and Drug Discovery Applications
The compound 2-Azaspiro[3.3]heptan-5-ol has been utilized in the synthesis of various novel angular azaspiro[3.3]heptanes. These include gem-difluoro and gem-dimethyl variants, which are synthesized using efficient sequences and are suitable for preparative scale drug discovery (Guerot et al., 2011).
2. Antibacterial Properties
This compound has been incorporated into the design and synthesis of quinolines with potent antibacterial activity against respiratory pathogens. For instance, a specific derivative exhibited high efficacy against a range of gram-positive and gram-negative bacteria, as well as multidrug-resistant strains (Odagiri et al., 2013).
3. Receptor Antagonists in Pharmacology
A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor (D3R) were developed, demonstrating the potential of this compound derivatives in creating selective receptor antagonists (Micheli et al., 2016).
4. Synthesis of Novel Amino Acids
The synthesis of amino acids derived from 2-azaspiro[3.3]heptane, which are used in chemistry, biochemistry, and drug design, highlights the versatility of this compound in creating sterically constrained amino acids (Radchenko et al., 2010).
5. Modification of Physicochemical Properties
The compound has been studied for its ability to modify physicochemical properties such as lipophilicity in medicinal chemistry, particularly when used as a replacement for other heterocycles (Degorce et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 2-Azaspiro[3It’s worth noting that this compound is a part of a family of sterically constrained amino acids . These compounds are known to be efficient and selective ligands for various biological targets , suggesting that 2-Azaspiro[3.3]heptan-5-ol may interact with a range of biological targets.
Mode of Action
The exact mode of action of 2-Azaspiro[3Sterically constrained compounds like 2-azaspiro[33]heptan-5-ol are known to interact with their targets through pre-organization of functional groups . This allows them to bind to their targets with high efficiency and selectivity .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to certain amino acids , it may influence pathways involving these molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[3Its hydrochloride form is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 2-Azaspiro[3As a member of the sterically constrained amino acids family , it may have pronounced biological activity .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Azaspiro[3It’s worth noting that the compound’s hydrochloride form is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
2-azaspiro[3.3]heptan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIMZFFLZQKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3099155.png)







![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)


![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)

